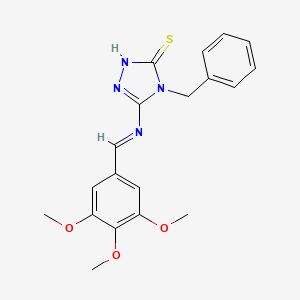
4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives
準備方法
The synthesis of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.
Condensation with 3,4,5-Trimethoxybenzaldehyde: The final step involves the condensation of the triazole derivative with 3,4,5-trimethoxybenzaldehyde to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
4-Benzyl-5-amino-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the trimethoxybenzylidene group.
4-Benzyl-5-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of trimethoxy groups.
4-Benzyl-5-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Contains two methoxy groups instead of three.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
特性
IUPAC Name |
4-benzyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-24-15-9-14(10-16(25-2)17(15)26-3)11-20-18-21-22-19(27)23(18)12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,22,27)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQBBVFVBVATIT-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/C2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
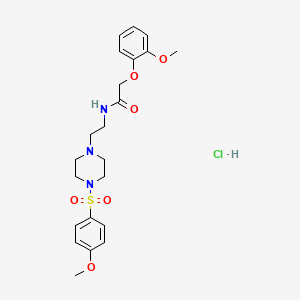
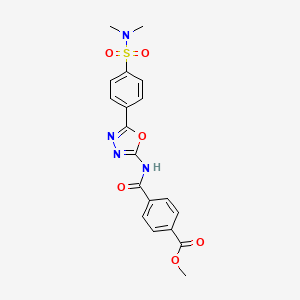
![6-acetyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2892424.png)
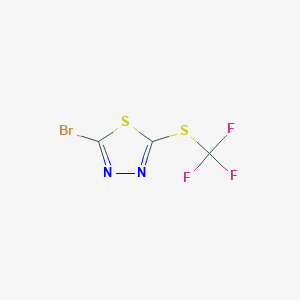
![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2892426.png)
![3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2892427.png)
![6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide](/img/structure/B2892428.png)
![3-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2892430.png)
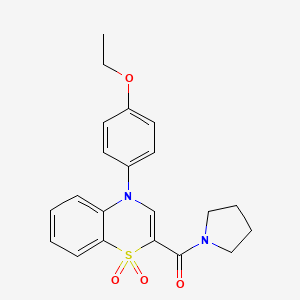
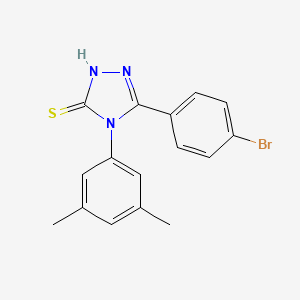
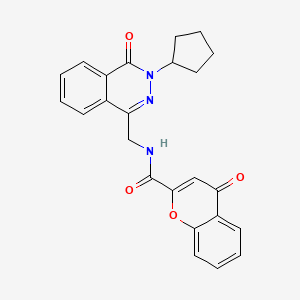
![(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide](/img/structure/B2892440.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2892441.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2892442.png)
